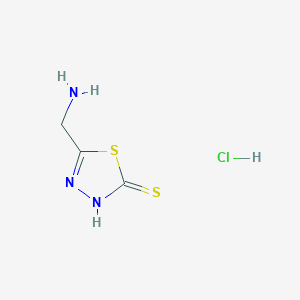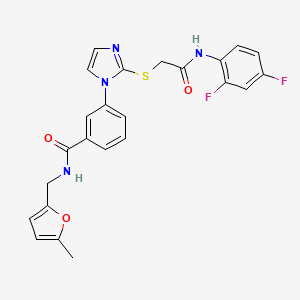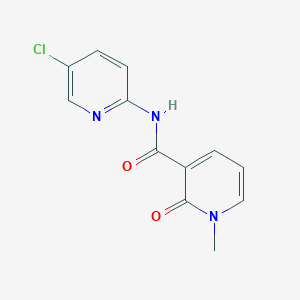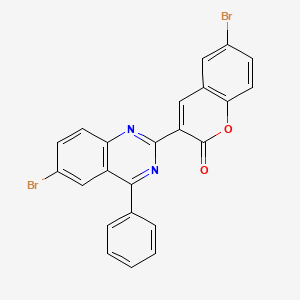![molecular formula C26H24N4O4S2 B2844369 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 670272-88-5](/img/structure/B2844369.png)
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
The research on isoquinoline derivatives, such as the amide-containing compounds studied by Karmakar, Sarma, and Baruah (2007), reveals insights into the structural aspects and properties of these chemical entities. These compounds exhibit unique behaviors when treated with different mineral acids, leading to the formation of gels or crystalline solids, depending on the acid used. The study highlights the influence of non-planar and planar anions on the gelation process and the formation of crystalline salts. The interaction with guest molecules like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene results in host–guest complexes with enhanced fluorescence emission, showcasing potential applications in materials science, especially in the development of fluorescent materials. The structural characterization of these compounds contributes to a deeper understanding of their potential scientific applications beyond their molecular properties (Karmakar, Sarma, & Baruah, 2007).
Synthetic Routes and Reactivity
The work by Wenpeng and colleagues (2014) describes a new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, showcasing the compound's versatility in chemical synthesis. This study not only provides a novel approach to synthesizing such complex molecules but also opens the door to exploring their reactivity and potential applications in various fields of chemical research, including the development of new pharmaceuticals, materials, and chemical processes (Wenpeng et al., 2014).
Luminescent Materials and Corrosion Inhibitors
Research by Marae and colleagues (2022) explores dihydrothieno[2,3-c] isoquinolines as potential luminescent materials and corrosion inhibitors. This study demonstrates the multifunctional nature of isoquinoline derivatives, highlighting their utility in developing new luminescent materials with potential applications in optoelectronics and as corrosion inhibitors in materials science. The photophysical characteristics and corrosion inhibition properties of these compounds provide a foundation for their use in protective coatings and in the design of functional materials with enhanced durability and performance (Marae et al., 2022).
Propiedades
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-26(2)12-20-24(21(31)13-26)23(16-6-4-3-5-7-16)19(14-27)25(30-20)35-15-22(32)29-17-8-10-18(11-9-17)36(28,33)34/h3-11H,12-13,15H2,1-2H3,(H,29,32)(H2,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCCLDNBHAGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C#N)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)



![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)

![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)
![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)
![N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2844305.png)

![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate](/img/structure/B2844308.png)
